GSK 4027

Content Navigation

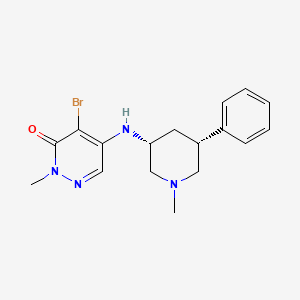

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GSK4027 PCAF GCN5 bromodomain chemical probe

Biochemical Characterization of GSK4027

The following table summarizes the key biochemical and cellular potency data for GSK4027 [1] [2] [3].

| Parameter | Value | Assay Description |

|---|---|---|

| PCAF Bromodomain (Ki) | 1.4 nM | BROMOscan (competitive binding assay) |

| GCN5 Bromodomain (Ki) | 1.4 nM | BROMOscan (competitive binding assay) |

| PCAF Bromodomain (IC₅₀) | 40 nM | TR-FRET binding competition (recombinant protein) |

| Cellular Target Engagement (IC₅₀) | 60 nM | NanoBRET assay in HEK293 cells (displacement from histone H3.3) |

| Selectivity (vs. BET family) | ≥18,000-fold | BROMOscan panel |

| Selectivity (vs. other BRDs) | ≥70-fold (e.g., BRPF3, BRD1) | BROMOscan panel |

| Aqueous Solubility | High | Not specified |

| Cellular Permeability | 500 nm/s (PAMPA) | Artificial membrane permeability assay |

| Cytotoxicity | None up to 200 µM | Cellular health assay (membrane permeability, etc.) |

Experimental Protocols for Probe Validation

The potency and selectivity of GSK4027 were established using the following key methodologies.

Biochemical Binding Assays (BROMOscan)

- Objective: To determine binding affinity (Kᵢ) and selectivity across a broad panel of bromodomains.

- Method: A competitive binding assay was performed by DiscoverX using their BROMOscan platform. The assay measures the probe's ability to displace a fixed concentration of a tracer ligand from various bromodomain proteins [1] [3] [4].

Time-Resolved FRET (TR-FRET) Assay

- Objective: To measure inhibitory concentration (IC₅₀) in a biochemical setting.

- Method:

- Protein: A truncated recombinant PCAF bromodomain (amino acids 719-832) was used.

- Setup: The assay was conducted in 384-well plates. A GST-tagged PCAF bromodomain was bound to a terbium-labeled anti-GST antibody. A fluorescein-labeled tracer ligand was used for binding competition.

- Readout: The TR-FRET signal between terbium and fluorescein decreases as GSK4027 displaces the tracer. The IC₅₀ is calculated from the displacement curve [1] [2] [3].

Cellular Target Engagement (NanoBRET)

- Objective: To confirm the probe engages its intended target in a live-cell context.

- Method:

- Cell Line: HEK293 cells.

- Setup: Cells were co-transfected to express full-length human PCAF fused to NanoLuc (a luminescent donor) and histone H3.3 fused to HaloTag (a fluorescent acceptor).

- Principle: When the proteins are in close proximity, energy is transferred from NanoLuc to HaloTag, producing a BRET signal.

- Testing: Cells were treated with GSK4027 for 18 hours. If the probe binds the PCAF bromodomain, it disrupts the interaction with histone H3.3, reducing the BRET signal. The IC₅₀ is calculated from this reduction [1] [2].

GSK4028: The Essential Negative Control

A critical best practice in chemical probe use is pairing the probe with an inactive, structurally similar control.

- GSK4028 is the enantiomeric negative control for GSK4027. It is the (S,S)-enantiomer, whereas GSK4027 is the (R,R)-enantiomer [1] [2].

- This subtle structural change renders GSK4028 biologically inactive against the PCAF/GCN5 bromodomain. Any phenotypic effects observed with GSK4028, but not with GSK4027, can be attributed to off-target effects, providing a high level of experimental confidence [4].

Biological Context of PCAF/GCN5 Bromodomains

To understand the utility of GSK4027, it helps to know the biological role of its targets.

- PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that function as part of large multi-protein complexes (like the SAGA complex) to acetylate histone tails, promoting a relaxed chromatin structure and gene activation [5] [6].

- The C-terminal bromodomain in these proteins is a "reader" module that specifically recognizes and binds to acetylated lysine residues on histones [7]. This binding is crucial for the recruitment, retention, and full enzymatic activity of the complexes on chromatin [5] [8].

- These proteins have been implicated in retroviral infection, inflammation pathways, and cancer development, making them potential therapeutic targets [1] [9].

The following diagram illustrates the mechanism of action of GSK4027 and the logical workflow for its use with the negative control.

This detailed technical profile shows that GSK4027, used with its negative control GSK4028, is a high-quality chemical probe ideal for investigating the specific biological roles of the PCAF/GCN5 bromodomains in cellular models.

References

- 1. | Structural Genomics Consortium GSK 4027 [thesgc.org]

- 2. This compound | PCAF Probe [medchemexpress.com]

- 3. | inhibitor/ GSK for the 4027 / chemical probe PCAF GCN 5 bromodomain [invivochem.com]

- 4. Probe GSK4027 [chemicalprobes.org]

- 5. The Bromodomain of Gcn5 Regulates Site Specificity of ... [pmc.ncbi.nlm.nih.gov]

- 6. Histone Acetyltransferase PCAF - an overview [sciencedirect.com]

- 7. The bromodomain interaction module [sciencedirect.com]

- 8. The Gcn5 Bromodomain of the SAGA Complex Facilitates ... [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Cell Penetrant, and Selective p300/ ... [pubmed.ncbi.nlm.nih.gov]

GSK4027 discovery and development pyridazinone hit

Key Profiling Data for GSK4027

The tables below summarize the core biochemical and cellular characteristics of GSK4027, highlighting its potency and selectivity.

Table 1: Biochemical Potency and Selectivity Profile

| Assay / Parameter | Result | Details |

|---|---|---|

| PCAF TR-FRET IC₅₀ | 40 nM | Competition assay with truncated PCAF bromodomain [1]. |

| PCAF BROMOscan Kᵢ | 1.4 nM | High-affinity binding confirmed [1]. |

| GCN5 BROMOscan Kᵢ | 1.4 nM | Demonstrates equivalent potency for GCN5 [1]. |

| Selectivity over BET | >18,000-fold | Measured against BRD4 BD1 (pIC₅₀ <4.3) [2] [3]. |

| Selectivity over other non-BET | ≥70-fold | e.g., against BRPF3 (Kᵢ = 100 nM) [2] [1]. |

Table 2: Cellular Activity and Compound Properties

| Parameter | Result | Details |

|---|---|---|

| Cellular Target Engagement (NanoBRET) IC₅₀ | 60 nM | Displacement of full-length PCAF from histone H3.3 in HEK293 cells [1]. |

| Cytotoxicity (up to) | 10 μM | No significant cytotoxicity observed [3]. |

| Solubility | High | A key optimization goal that was successfully achieved [2]. |

| Purity | ≥98% | As supplied by commercial vendors [3]. |

| Negative Control | GSK4028 | Enantiomeric control compound with negligible activity [2] [1]. |

From Hit to Probe: The GSK4027 Optimization Journey

The following diagram illustrates the key stages and strategies employed in the discovery and profiling of GSK4027.

Diagram of the GSK4027 optimization and validation workflow.

Detailed Experimental Protocols

For researchers aiming to validate or employ GSK4027, here are the detailed methodologies for the key assays cited in its characterization.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]

- Purpose: To measure the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.

- Key Components:

- Protein: Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).

- Format: 384-well plates.

- Detection: A terbium-labeled anti-GST antibody binds to the protein. Energy transfer (FRET) occurs when a fluorescein-labeled tracer ligand binds to the bromodomain.

- Readout: A test compound (like GSK4027) displaces the tracer, reducing FRET. The IC₅₀ value is determined from the concentration-response curve of this displacement.

2. BROMOscan Selectivity Profiling [1] [3]

- Purpose: To comprehensively evaluate the selectivity of GSK4027 across a wide range of bromodomains.

- Methodology: This is a commercial, high-throughput platform using immobilized bromodomains.

- Process: The compound is tested at a single concentration against a panel of bromodomains (e.g., 35 domains). Binding is measured, and dissociation constants (Kᵢ) are calculated for interactions that show significant binding, providing a quantitative selectivity spectrum.

3. Cellular Target Engagement (NanoBRET Assay) [1] [3]

- Purpose: To confirm that GSK4027 engages its intended target inside living cells.

- Cell Line: HEK293 cells.

- Engineering: Cells are engineered to express:

- Full-length PCAF fused to a NanoLuc luciferase (donor).

- Histone H3.3 fused to a HaloTag (acceptor), which can bind a cell-permeable fluorescent ligand.

- Principle: When PCAF binds to histone H3.3, the donor and acceptor are in close proximity, producing a BRET (Bioluminescence Resonance Energy Transfer) signal. GSK4027 entering the cell and binding to the PCAF bromodomain disrupts this interaction, reducing the BRET signal, from which a cellular IC₅₀ is calculated.

4. Cytotoxicity Assay [3]

- Purpose: To rule out non-specific cell death as a confounding factor in cellular experiments.

- Protocol: HEK293 cells are exposed to GSK4027 for an extended period (72 hours).

- Measurement: Cell viability is assessed using assays that measure parameters like mitochondrial integrity, membrane permeability, and nuclear size. The lack of significant cytotoxicity at concentrations far exceeding the biological IC₅₀ confirms the probe's utility for phenotypic studies.

References

what is GSK4027 and what does it target

Target Profile and Mechanism

GSK4027 specifically inhibits the C-terminal bromodomains of two highly related histone acetyltransferases (HATs): PCAF (KAT2B) and GCN5 (KAT2A) [1] [2]. These multidomain proteins are involved in regulating gene expression and have been implicated in pathways related to retroviral infection, inflammation, and cancer [1] [3]. The probe functions as a competitive antagonist, displacing acetylated histone ligands (like histone H3.3) from the bromodomain's acetyl-lysine binding pocket, thereby disrupting the protein's interaction with chromatin [1].

Quantitative Profiling Data

The table below summarizes the key biochemical and cellular potency data for GSK4027, demonstrating its high potency and selectivity.

| Assay Type | Target | Assay Description | Result (Potency) |

|---|---|---|---|

| Biochemical Assay (Binding) | PCAF Bromodomain | TR-FRET competition assay (recombinant protein) | IC₅₀ = 40 nM [1] |

| Biochemical Assay (Binding) | PCAF Bromodomain | BROMOscan (DiscoverX) | Kᵢ = 1.4 nM [1] |

| Biochemical Assay (Binding) | GCN5 Bromodomain | BROMOscan (DiscoverX) | Kᵢ = 1.4 nM [1] |

| Cellular Assay | Full-length PCAF | NanoBRET target engagement (HEK293 cells) | IC₅₀ = 60 nM [1] [4] |

GSK4027 exhibits excellent selectivity, with at least 70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1, and more than 18,000-fold selectivity over the BET bromodomain family [1] [2]. Profiling against 53 additional biochemical and phenotypic assays revealed no significant off-target activity below 3 µM [1]. The compound is non-cytotoxic to HEK293 cells at concentrations up to 200 µM and shows good aqueous solubility [1].

Experimental Protocols

The high-quality profile of GSK4027 is underpinned by rigorous experimental methodologies. Key protocols used for its characterization include:

1. TR-FRET Binding Competition Assay This assay quantified the compound's ability to compete with a fluorescent tracer for binding to the recombinant PCAF bromodomain.

- Protein: Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832) [3].

- Procedure: The assay was performed in 384-well plates. The binding reaction included the PCAF bromodomain, a terbium-labeled anti-GST antibody, a fluorescein-labeled tracer ligand, and the test compound (GSK4027). After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured [1] [3].

- Readout: The decrease in TR-FRET signal upon displacement of the tracer by GSK4027 was used to calculate an IC₅₀ value [1].

2. BROMOscan Selectivity Profiling This high-throughput platform provided comprehensive selectivity data across a wide range of bromodomains.

- Platform: BROMOscan, a competitive binding assay against a panel of bromodomains [5].

- Procedure: GSK4027 was tested at various concentrations against a comprehensive panel of bromodomains. The assay measures the test compound's ability to displace a bound probe from each bromodomain [1].

- Data Output: Dissociation constants (Kᵢ) were determined for each bromodomain, allowing for direct comparison of binding affinity across different targets and calculation of selectivity ratios [1] [3].

3. Cellular NanoBRET Target Engagement This assay confirmed that GSK4027 engages its intended target in a live-cell context.

- Cell Line: HEK293 cells engineered to express full-length NanoLuc-tagged PCAF and HaloTag-tagged histone H3.3 [1] [4].

- Procedure: Cells were treated with a range of GSK4027 concentrations for 18 hours. The NanoBRET signal, which occurs due to energy transfer between the tagged PCAF and histone H3.3 when they are in close proximity, was measured [4].

- Readout: A decrease in the BRET signal indicates that GSK4027 is successfully penetrating the cell and disrupting the interaction between the PCAF bromodomain and its histone ligand, providing a cellular IC₅₀ value [1] [4].

The following diagram illustrates the logical workflow and key components of the cellular NanoBRET target engagement assay:

Probe Specifications and Control

GSK4027 is the active (R,R)-enantiomer developed as a chemical probe. A critical companion to its use is GSK4028, the (S,S)-enantiomer, which serves as an inactive negative control [1] [2]. This matched pair is essential for confirming that observed biological effects are due to specific target inhibition and not off-target artifacts.

Application and Significance

GSK4027 represents a high-quality chemical tool for the research community [6]. Its primary utility lies in dissecting the specific biological roles of the PCAF/GCN5 bromodomains in various cellular processes and disease models. As part of a broader chemical toolbox for bromodomain research, probes like GSK4027 enable the functional annotation of epigenetic reader domains and the exploration of their therapeutic potential [5].

References

- 1. | Structural Genomics Consortium GSK 4027 [thesgc.org]

- 2. Discovery of a Potent, Cell Penetrant, and Selective... [pubmed.ncbi.nlm.nih.gov]

- 3. | inhibitor/chemical probe for the... | InvivoChem this compound [invivochem.com]

- 4. This compound | PCAF Probe [medchemexpress.com]

- 5. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 6. Probe GSK4027 [chemicalprobes.org]

PCAF KAT2B and GCN5 KAT2A bromodomain functions

Bromodomain Structure and Function

Bromodomains are conserved structural modules that function as "readers" of acetyl-lysine (Kac) marks, a crucial role in epigenetic regulation. They are found in a variety of proteins, including histone acetyltransferases (HATs) like PCAF and GCN5 [1] [2].

The table below summarizes the core structural and functional characteristics of the PCAF and GCN5 bromodomains.

| Feature | PCAF (KAT2B) Bromodomain | GCN5 (KAT2A) Bromodomain |

|---|---|---|

| Conserved Fold | Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2]. | Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2]. |

| Kac Binding Site | Hydrophobic pocket formed by ZA and BC loops [3]. | Hydrophobic pocket formed by ZA and BC loops. |

| Key Residues for Kac Binding | Canonical hydrogen bond with N803; water-mediated contact with Y760 [3]. | Conserved asparagine for Kac binding [2]. |

| Distinguishing Structural Feature | Binding groove fenced by bulky residue Y809, creating a tight, restricted pocket [3]. | Similar to PCAF, but functional specificity is also determined by the protein complex in which it is found (e.g., SAGA or ATAC) [4] [5]. |

| Primary Function | Recognizes acetylated lysine on histone tails and transcription factors (e.g., HIV TAT protein) [3]. | Recognizes acetylated lysine on histone tails and transcription factors [5]. |

| Role in Larger Complexes | Incorporated into SAGA and ATAC complexes mutually exclusively with GCN5 [4] [5]. | Incorporated into SAGA and ATAC complexes mutually exclusively with PCAF [4] [5]. |

| Biological & Disease Relevance | Required for HIV TAT-mediated transcription; potential target in AIDS therapy [3]. | Essential for early mouse embryogenesis; critical for mesoderm specification and Hox gene regulation [5]. |

Experimental Assays for Bromodomain Study

Several biochemical and cellular assays are essential for studying bromodomain-ligand interactions and for inhibitor screening.

| Assay Type | Principle of Measurement | Key Applications & Strengths |

|---|---|---|

| Thermal Shift Assay (DSF) | Measures protein thermal stability ((T_m)) increase ((\Delta T_m)) upon ligand binding [3] [6]. | Fragment screening (as in PCAF study [3]); rapid assessment of binding. |

| Target Immobilized NMR Screening (TINS) | Detects fragment binding to protein immobilized on solid support using NMR [3]. | Screening of large fragment libraries (e.g., ~950 compounds for PCAF) [3]. |

| Isothermal Titration Calorimetry (ITC) | Directly measures heat change during binding interaction [3]. | Gold standard for determining affinity ((K_d)), enthalpy ((\Delta H)), and stoichiometry ((N)). |

| Surface Plasmon Resonance (SPR) | Measures change in refractive index near a sensor surface when binding occurs [3]. | Label-free kinetics ((k_{on}), (k_{off})) and affinity analysis. |

| NanoBRET Cellular Assay | Energy transfer in live cells between NanoLuc-bromodomain and HaloTag-histone fusions [7]. | Confirms target engagement and inhibition in a physiological cellular context. |

A Workflow for Fragment-Based Inhibitor Discovery

The following diagram outlines a proven multi-technique approach for identifying bromodomain inhibitors, based on the study of PCAF [3].

A workflow for discovering bromodomain inhibitors through fragment screening.

Strategic Insights for Drug Discovery

- Target the Kac Binding Pocket: The most successful strategy for developing potent bromodomain inhibitors is to mimic the acetyl-lysine group, forming a key hydrogen bond with the conserved asparagine in the binding pocket [2].

- Exploit Unique Structural Features: The PCAF bromodomain has a unique bulky tyrosine residue (Y809) that creates a more constrained pocket. Designing ligands that make specific interactions with this feature is a viable path to achieving selectivity over other bromodomains [3].

- Consider the Functional Context: GCN5 and PCAF function within large multi-protein complexes (SAGA and ATAC). The biological outcome of bromodomain inhibition is therefore determined not only by the domain itself but also by the complex's other functional modules and its recruitment to specific genomic locations [4] [5].

References

- 1. The Role of Bromodomain Proteins in Regulating Gene ... [mdpi.com]

- 2. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Identification of Inhibitory Fragments Targeting the... [pmc.ncbi.nlm.nih.gov]

- 4. KAT tales: Functions of Gcn5 and PCAF lysine ... [pmc.ncbi.nlm.nih.gov]

- 5. Complex functions of Gcn5 and Pcaf in development ... [pmc.ncbi.nlm.nih.gov]

- 6. Binding Assays for Bromodomain Proteins: Their Utility in ... [pubmed.ncbi.nlm.nih.gov]

- 7. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com.au]

GSK4027 role in retroviral infection and cancer

Quantitative Profile of GSK4027

The tables below summarize the key biochemical and cellular data for GSK4027.

Table 1: Biochemical Potency and Selectivity of GSK4027

| Assay Type | Target | Result | Description |

|---|---|---|---|

| TR-FRET Binding [1] | PCAF Bromodomain | IC50 = 40 nM | Competition assay using a truncated PCAF bromodomain. |

| BROMOscan [1] | PCAF Bromodomain | Ki = 1.4 nM | High-affinity binding measured in a competitive binding panel. |

| BROMOscan [1] | GCN5 Bromodomain | Ki = 1.4 nM | Shows equipotent activity against the related GCN5 bromodomain. |

| Selectivity Panel [1] | BET Family | ≥18,000-fold selectivity | Demonstrates high specificity over the BET bromodomain family. |

| Selectivity Panel [1] | Other Bromodomains | ≥70-fold selectivity | Specificity over other non-BET bromodomains (e.g., BRPF3, BRD1). |

| Off-Target Screening [1] | 53 diverse assays | No off-targets < 3 µM | Clean profile against a panel of non-bromodomain targets. |

Table 2: Cellular Activity and Compound Properties | Category | Parameter | Result / Description | | :--- | :--- | :--- | | Cellular Potency | NanoBRET (PCAF Engagement) [1] | IC50 = 60 nM | Displacement of full-length PCAF from histone H3.3 in HEK293 cells. | | Cellular Health | Cytotoxicity [1] | No adverse effects up to 200 µM | No changes in mitochondrial integrity, nuclear size, or membrane permeability. | | Physicochemical Properties | Solubility [1] | High | Suitable for cellular and biochemical assays. | | | Permeability [1] | 500 nm/s (PAMPA) | Good cell penetrance, explaining low drop-off from biochemical to cellular potency. | | Control Compound | Negative Control (GSK4028) [1] | Enantiomer of GSK4027 | Inactive compound used to confirm that observed effects are target-specific. |

Experimental Protocols for GSK4027

Here are the methodologies for key experiments used to characterize GSK4027.

1. TR-FRET Binding Competition Assay

- Objective: To measure the compound's potency in displacing a fluorescent ligand from the PCAF bromodomain in a biochemical setting [1].

- Workflow:

- Protein: Use a truncated version of the PCAF protein containing only the bromodomain.

- Tagging: Employ a fluorescently tagged pan-bromodomain ligand as the tracer.

- Incubation: Incubate the PCAF bromodomain with the tracer and titrate in GSK4027.

- Detection: Measure signal via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). As the probe displaces the tracer, the TR-FRET signal decreases.

- Analysis: Fit the dose-response data to determine the IC50 value (40 nM) [1].

2. BROMOscan Selectivity Profiling

- Objective: To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family [1].

- Workflow:

- Platform: Use the DiscoverX BROMOscan platform, which comprises a large panel of human bromodomains.

- Immobilization: The bromodomains are immobilized on tags.

- Competition: Incubate each bromodomain with GSK4027 and a fixed concentration of a standard ligand.

- Quantification: Use quantitative PCR (qPCR) to measure the amount of bound compound and calculate the dissociation constant (Ki) for each target. This yielded Ki values of 1.4 nM for both PCAF and GCN5, and much weaker affinities for other bromodomains [1].

3. Cellular NanoBRET Target Engagement

- Objective: To confirm that GSK4027 engages its intended target inside a living cell [1].

- Workflow:

- Cell Engineering: Engineer HEK293 cells to express two key components:

- A NanoLuc-tagged full-length PCAF protein (the target).

- A HaloTag-tagged histone H3.3 protein (the binding partner).

- Labeling: Add a cell-permeable HaloTag substrate that acts as a BRET acceptor.

- Interaction: When NanoLuc-PCAF binds to HaloTag-H3.3, the energy from NanoLuc (donor) is transferred to the HaloTag substrate (acceptor), producing a BRET signal.

- Displacement: Treat cells with GSK4027. The probe competes with H3.3 for binding to PCAF, disrupting the interaction and reducing the BRET signal.

- Analysis: Measure the dose-dependent decrease in BRET to calculate the cellular IC50 (60 nM) [1].

- Cell Engineering: Engineer HEK293 cells to express two key components:

GSK4027 in Retroviral Infection and Cancer Pathways

PCAF (KAT2B) and GCN5 (KAT2A) are multidomain proteins implicated in retroviral infection, inflammation pathways, and cancer development [1] [2]. The GSK4027 probe specifically targets their C-terminal bromodomains to help study these roles.

The following diagram illustrates the hypothesized cellular role and experimental assessment of the PCAF/GCN5 bromodomain, which is targeted by GSK4027.

> The hypothesized mechanism of GSK4027 involves binding to the PCAF/GCN5 bromodomain to disrupt its interaction with cellular or viral proteins, thereby inhibiting downstream biological effects. This mechanism is experimentally observed as a decrease in the BRET signal in cellular assays.

It's important to note that while these proteins are implicated in these diseases, the specific dependence of these effects on the bromodomain targeted by GSK4027 is still an area of active research [1] [2]. The probe itself is primarily a tool to enable this research.

Application in Targeted Protein Degradation

While GSK4027 is an inhibitor, its properties make it an excellent starting point for developing PROteolysis TArgeting Chimeras (PROTACs) [3]. PROTACs are bifunctional molecules that use a target-binding ligand (like GSK4027) linked to an E3 ubiquitin ligase recruiter. This complex tags the target protein for proteasomal degradation, offering a potential therapeutic strategy beyond simple inhibition [3] [4].

References

GSK4027 biochemical characterization and potency

Detailed Characterization Data

The tables below provide a more comprehensive breakdown of the experimental data available for GSK4027.

Table 1: Biochemical and Cellular Potency

| Assay Type | Specific Assay / Condition | Result / Value |

|---|---|---|

| TR-FRET Binding | Recombinant GST-tagged PCAF bromodomain [1] | pIC₅₀ = 7.4 ± 0.11 (IC₅₀ = 40 nM) [2] [1] |

| BROMOscan (DiscoverX) | PCAF Bromodomain | Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1] [3] |

| BROMOscan (DiscoverX) | GCN5 Bromodomain | Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1] |

| Cellular Target Engagement | NanoBRET (HEK293 cells, displacement of full-length PCAF from histone H3.3) [2] [1] [4] | IC₅₀ = 60 nM (pIC₅₀ = 7.2) |

Table 2: Selectivity Profile

| Profiling Panel | Findings |

|---|---|

| BROMOscan (vs. other Bromodomains) | High selectivity for PCAF/GCN5. Most potent off-targets are BRPF3 (Kᵢ = 100 nM), BRD1 (Kᵢ = 110 nM), FALZ (Kᵢ = 130 nM), and BRPF1 (Kᵢ = 140 nM), providing a selectivity window of >70-fold [2] [3]. |

| GSK Internal eXP Panel | Profiling against 53 biochemical and phenotypic assays revealed no significant off-target binding below 3 µM [2]. |

| TR-FRET (Specific Bromodomains) | Weak activity against BRD4 BD1 (pIC₅₀ < 4.3) and BRD9 (pIC₅₀ = 5.1 ± 0.08) [1]. |

Table 3: In Vitro Pharmacological and Physicochemical Properties

| Property | Details |

|---|---|

| Cytotoxicity | No significant changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) observed at concentrations up to 200 µM [2]. |

| Artificial Membrane Permeability | Papp = 500 nm/s, indicating good cell permeability [2] [1]. |

| Solubility | Approximately 50 mg/mL (132.53 mM) in DMSO [1]. |

| Molecular Formula & Weight | C₁₇H₂₁BrN₄O; 377.28 g/mol [1]. |

| CAS Number | 2079896-25-4 [1] [4] |

Experimental Protocols

Here are the methodologies for key experiments used to characterize GSK4027.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This assay was used to determine the compound's potency in binding to the PCAF bromodomain directly.

- Protein: Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1].

- Format: 384-well plates [1].

- Detection: Used a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand. The displacement of the tracer by GSK4027 was measured by TR-FRET [1].

- Data Output: IC₅₀ values, which were converted to pIC₅₀ (-log IC₅₀) [1].

2. BROMOscan Selectivity Profiling This comprehensive panel was used to assess binding affinity and selectivity across a wide range of bromodomains.

- Platform: BROMOscan assay run at DiscoverX [2] [1].

- Method: A competitive binding assay that measures the dissociation constant (Kᵢ) of the test compound against a large panel of bromodomain targets [2].

- Data Output: Kᵢ values for PCAF, GCN5, and numerous other bromodomains, allowing for direct selectivity comparisons [2] [3].

3. Cellular Target Engagement (NanoBRET) This assay confirmed that GSK4027 engages its target in a live cellular environment.

- Cell Line: HEK293 cells [2] [1] [4].

- System: Cells expressed NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3 [1] [4].

- Principle: The assay measures the energy transfer (BRET) between the tagged PCAF and histone H3.3, which is disrupted when GSK4027 displaces PCAF from its binding partner [1].

- Data Output: Cellular IC₅₀ value, demonstrating target engagement inside cells [2].

Biological Context and Pathway

PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that are part of large chromatin remodeling complexes. Their C-terminal bromodomains recognize and bind to acetylated lysine residues on histones, which is a key mechanism in regulating gene expression and DNA repair processes [2] [5]. Research has shown that the PCAF bromodomain plays a specific role in the DNA damage response by recruiting a deubiquitylation complex to damage sites, facilitating repair via homologous recombination [5].

The following diagram illustrates the conceptual role of the PCAF/GCN5 bromodomain and the mechanism of GSK4027:

References

- 1. | inhibitor/chemical probe for the... | InvivoChem GSK 4027 [invivochem.com]

- 2. | Structural Genomics Consortium this compound [thesgc.org]

- 3. Probe GSK4027 [chemicalprobes.org]

- 4. This compound | PCAF Probe [medchemexpress.com]

- 5. Systematic bromodomain protein screens identify homologous ... [pmc.ncbi.nlm.nih.gov]

Cellular Target Engagement and Quantitative Data

GSK4027 demonstrates effective engagement with its intended targets in cells. The key experiment measuring this uses a NanoBRET assay in HEK293 cells, which shows the compound displaces full-length PCAF protein from a histone H3.3 substrate [1] [2] [3].

The table below summarizes the primary quantitative data for GSK4027's activity:

| Assay Type | Target | Measured Value | Context / Notes |

|---|---|---|---|

| Cellular NanoBRET [1] [2] [3] | PCAF (full length) | IC50 = 60 nM | Displacement of Halo-tagged histone H3.3 in HEK293 cells. |

| Biochemical TR-FRET [1] [2] | PCAF (bromodomain) | IC50 = 40 nM | Competition binding assay using a truncated PCAF bromodomain. |

| Biochemical BROMOscan [4] [2] [5] | PCAF & GCN5 | Ki = 1.4 nM (each) | High-throughput binding assay determining binding affinity. |

This data shows a minimal drop-off in potency between isolated protein binding (Ki = 1.4 nM) and functional activity in a cellular environment (IC50 = 60 nM), confirming good cell penetrance and effective target engagement [4] [2].

Experimental Protocol for Cellular Engagement

The core methodology for demonstrating cellular target engagement of GSK4027 with histone H3.3 is the NanoBRET Target Engagement Assay [1] [2] [3]. The workflow is as follows:

Experimental workflow for NanoBRET target engagement assay.

- Cell Line: HEK293 cells are used [1] [2] [3].

- Key Reagents:

- NanoBRET 618 Ligand: This cell-permeable fluorescent ligand binds to the HaloTag on the histone H3.3 fusion protein [2] [3].

- Furimazine: This substrate is added last. It reacts with the NanoLuc luciferase fused to PCAF, producing light at 460 nm. Through Bioluminescence Resonance Energy Transfer (BRET), this energy is transferred to the nearby fluorescent ligand on H3.3, which then emits light at 618 nm [2] [3].

- Experimental Readout: When GSK4027 successfully enters the cells and competes with the histone H3.3 for the PCAF bromodomain, it disrupts the close proximity between NanoLuc and the fluorescent ligand. This disruption causes a decrease in the 618 nm BRET signal, which is quantitatively measured to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

GSK4027 functions as a highly selective antagonist of the bromodomains in PCAF (KAT2B) and GCN5 (KAT2A). Its mechanism and selectivity profile are summarized below.

Molecular mechanism of GSK4027 competitive binding inhibition.

- Molecular Mechanism: The probe competes with acetylated lysine residues on histones (like histone H3.3) by binding directly to the acetyl-lysine recognition pocket of the PCAF and GCN5 bromodomains, thereby disrupting the protein-histone interaction [4] [2] [6].

- High Selectivity: GSK4027 exhibits exceptional selectivity for PCAF/GCN5 over other bromodomain families [4] [2] [3]:

- >18,000-fold selectivity over the BET family (BRD2, BRD3, BRD4, BRDT).

- ≥70-fold selectivity over other non-BET bromodomains (e.g., BRPF1, BRPF3, BRD1, FALZ).

- Negative Control: The (S,S)-enantiomer, GSK4028, is essentially inactive and serves as a critical negative control to help confirm that observed cellular phenotypes are due to specific PCAF/GCN5 bromodomain inhibition and not off-target effects [4] [2] [3].

Application Note in HIV-1 Latency Research

Beyond its use as a tool for basic biology, GSK4027 has helped uncover a surprising pharmacological effect. Research shows that inhibition of PCAF/GCN5 with compounds like GSK4027 can contribute to the reactivation of latent HIV-1 provirus in T-cell lines and CD4+ cells from donors [7]. This suggests that acetylation read by these bromodomains may play a role in suppressing HIV-1 expression, positioning PCAF/GCN5 inhibitors as potential components in "shock-and-kill" latency reversal strategies [7].

References

- 1. GSK 4027 | PCAF Probe [medchemexpress.com]

- 2. GSK4027 for PCAF and GCN5 Bromodomains [thesgc.org]

- 3. Probe GSK4027 [chemicalprobes.org]

- 4. Discovery of a Potent, Cell Penetrant, and Selective p300/ ... [pubmed.ncbi.nlm.nih.gov]

- 5. | inhibitor/chemical probe for the... | InvivoChem this compound [invivochem.com]

- 6. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 7. Article CBP/p300 lysine acetyltransferases inhibit HIV-1 ... [sciencedirect.com]

GSK4027 research applications and biological implications

GSK4027 Profile and Quantitative Data

GSK4027 (and its negative control, GSK4028) was developed to target the bromodomains of PCAF (p300/CBP-associated factor, also known as KAT2B) and GCN5 (General Control Nonderepressible 5, also known as KAT2A), which are histone acetyltransferases (HATs) implicated in gene transcription and chromatin remodeling [1] [2].

| Property | Description |

|---|---|

| Chemical Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one [3] |

| CAS Number | 2079896-25-4 [3] |

| Molecular Formula | C({17})H({21})BrN(_{4})O [3] |

| Molecular Weight | 377.28 g/mol [3] |

| Targets | PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2] |

| Primary Role | Selective chemical probe for epigenetic research [1] |

| Negative Control | GSK4028 (enantiomeric control) [1] [2] |

| Affinity & Selectivity Data | Assay/Method | Value | | :--- | :--- | | PCAF TR-FRET IC₅₀ | 40 nM [2] | | PCAF pIC₅₀ | 7.4 ± 0.11 [3] | | PCAF & GCN5 K(_i) (BROMOscan) | 1.4 nM [3] [2] | | Cellular Target Engagement (NanoBRET) | IC₅₀ = 60 nM [3] [2] | | Selectivity vs. BRD4 BD1 | pIC₅₀ < 4.3 (≥18,000-fold selectivity) [3] [1] | | Selectivity vs. Wider Bromodomain Family | ≥70-fold selectivity [1] [2] |

Experimental Protocols

For researchers aiming to use GSK4027 or validate its activity, the following key experimental protocols from the literature can serve as a guide.

Biochemical Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]

- Purpose: To measure the binding affinity of GSK4027 for the PCAF bromodomain in a biochemical setting.

- Protocol:

- Use a recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).

- Perform the assay in 384-well plates.

- The reaction mixture includes a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand.

- Incubate with serially diluted GSK4027 and measure the TR-FRET signal.

- Calculate IC₅₀ values from the competition curve and convert to pIC₅₀ (-log IC₅₀).

BROMOscan Selectivity Profiling [3] [2]

- Purpose: To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family.

- Protocol:

- The assay is typically conducted by a specialized provider (e.g., DiscoverX).

- GSK4027 is profiled against a panel of 35 human bromodomains.

- Dissociation constants (K(_d)) or inhibition constants (K(_i)) are determined for each bromodomain, allowing for direct selectivity comparison.

Cellular Target Engagement Assay

- Cellular NanoBRET Target Engagement Assay [3] [2]

- Purpose: To confirm that GSK4027 engages its intended target in a live-cell environment.

- Protocol:

- Transfert HEK293 cells with constructs for full-length NanoLuc-tagged PCAF and HaloTag-labeled histone H3.3.

- Treat the cells with GSK4027 for approximately 1 hour.

- Measure the energy transfer (BRET) that occurs when the tagged PCAF bromodomain binds to the histone.

- A decrease in the BRET signal upon GSK4027 treatment indicates displacement of PCAF from histones, confirming cellular target engagement. The IC₅₀ is calculated from the displacement curve.

Research Applications and Implications

GSK4027 enables the study of PCAF/GCN5 bromodomain function in various disease contexts. The following diagram illustrates its mechanism of action and the biological pathways it affects.

Key Research Areas

- Cancer Research: PCAF and GCN5 are multidomain proteins implicated in cancer development [1]. GSK4027 is used to dissect the specific role of their bromodomains in oncogenic processes.

- Inflammatory Pathways: The probe helps investigate the involvement of PCAF/GCN5 in regulating inflammatory responses [1].

- Virology: These bromodomains have been linked to retroviral infection, and GSK4027 helps study their function in viral replication cycles [1].

- Tool for Degrader Development: Research indicates that inhibiting the PCAF/GCN5 bromodomains with GSK4027 alone may not fully recapitulate the effects of genetic knockout. This insight has motivated the development of GSK699, a heterobifunctional degrader based on the GSK4027 scaffold, which removes the entire PCAF/GCN5 protein from cells [4].

Best Practices for Using Chemical Probes

To ensure robust and interpretable results, follow these guidelines when using GSK4027:

- Use at Recommended Concentrations: Even selective probes can have off-target effects at high concentrations. Use GSK4027 in cellular assays at or near its established cellular IC₅₀ (e.g., around 60-100 nM) to maintain on-target specificity [3] [5].

- Employ the Negative Control: Always include the enantiomeric negative control, GSK4028, in your experiments. This helps distinguish target-specific effects from non-specific or off-target effects caused by the chemical scaffold [1] [2] [5].

- Seek Orthogonal Validation: Where possible, use an independent method, such as genetic knockdown (CRISPR/siRNA) or a structurally different orthogonal chemical probe, to validate key findings. This "rule of two" strengthens the conclusion that observed phenotypes are due to the intended target [5].

References

- 1. Discovery of a Potent, Cell Penetrant, and Selective... [pubmed.ncbi.nlm.nih.gov]

- 2. | Structural Genomics Consortium GSK 4027 [thesgc.org]

- 3. | inhibitor/chemical probe for the... | InvivoChem this compound [invivochem.com]

- 4. Design of Class I/IV Bromodomain-Targeting Degraders for ... [pmc.ncbi.nlm.nih.gov]

- 5. Systematic literature review reveals suboptimal use of ... [nature.com]

Application Note: Selectivity Profiling of the PCAF/GCN5 Bromodomain Chemical Probe GSK4027 via BROMOscan

Introduction to the Chemical Probe GSK4027

GSK4027 is a potent, cell-penetrant, and selective chemical probe developed to target the bromodomains of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) [1] [2]. These multidomain histone acetyltransferases are implicated in retroviral infection, inflammation pathways, and cancer development [1]. The function of their C-terminal bromodomains, however, remained poorly understood outside of viral replication until the development of high-quality chemical probes. GSK4027 was optimized from a weakly potent, non-selective hit to become a key tool for investigating PCAF/GCN5 bromodomain biology [1] [2]. It is partnered with its enantiomer, GSK4028, which serves as an excellent negative control due to its significantly reduced affinity, thereby helping to confirm that observed biological effects are due to on-target engagement [1] [3].

Summary of Key Profiling Data

The selectivity of GSK4027 was rigorously characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Potency and Selectivity of GSK4027

| Assay Parameter | Target | Result | Assay Type |

|---|---|---|---|

| Potency (Kᵢ) | PCAF Bromodomain | 1.4 nM | BROMOscan [1] |

| Potency (Kᵢ) | GCN5 Bromodomain | 1.4 nM | BROMOscan [1] |

| Potency (IC₅₀) | PCAF Bromodomain | 40 nM | TR-FRET [1] |

| Selectivity (vs. BET Family) | >18,000-fold | N/A | BROMOscan [2] |

| Selectivity (vs. Wider Family) | ≥70-fold | N/A | BROMOscan [1] |

| Key Off-Targets (Kᵢ) | BRPF3 | 100 nM | BROMOscan [1] |

| BRD1 | 110 nM | BROMOscan [1] | |

| FALZ | 130 nM | BROMOscan [1] | |

| BRPF1 | 140 nM | BROMOscan [1] | |

| Off-Target Screening | 53 non-bromodomain targets | No binding <3 µM | GSK internal eXP panel [1] |

Table 2: Cellular Activity and Compound Properties

| Parameter | Result | Assay Description |

|---|---|---|

| Cellular Potency (IC₅₀) | 60 nM | NanoBRET target engagement in HEK293 cells [1] [4] |

| Cytotoxicity | No changes up to 200 µM | Cellular health assay (mitochondrial integrity, nuclear size, membrane permeability) [1] |

| Solubility | High | Not quantified in search results [2] |

| Cell Permeability | 500 nm/s | Artificial membrane permeability (PAMPA) [4] |

Experimental Protocols

BROMOscan Selectivity Assay

The BROMOscan assay is a high-throughput, competitive binding assay used to quantitatively evaluate the interaction between a small molecule and a wide array of bromodomains.

- Principle: The assay relies on the displacement of a immobilized ligand by the test compound. Bromodomains are expressed as GST-tagged fusion proteins and bound to streptavidin-coated beads. A fixed concentration of a tracer ligand is added to the assay plate, followed by the test compound (GSK4027). The degree of tracer displacement is measured to determine the binding affinity (Kᵢ) of the test compound for each bromodomain in the panel [5] [6].

- Protocol:

- Preparation: Thaw and dilute GSK4027 in DMSO to create a concentration series (e.g., 3-fold dilutions from 10 µM to 0.3 nM).

- Assay Setup: In a 384-well plate, add 5 µL of diluted GSK4027 or control (DMSO for 0% inhibition, control compound for 100% inhibition) to each well.

- Reaction: Add 5 µL of the bromodomain-tracer mixture to each well. The final concentration of each bromodomain and the tracer is pre-optimized for the panel.

- Incubation: Seal the plate and incubate at room temperature for 1-24 hours with shaking.

- Detection: After incubation, transfer the reaction mixture to a streptavidin-coated filter plate. Wash the filter plate to remove unbound components. Detect the bound tracer using a method like chemiluminescence or time-resolved fluorescence.

- Data Analysis: Calculate the percentage of inhibition for each well. Plot the dose-response curve and fit the data to determine the Kᵢ value for GSK4027 against each bromodomain target [1] [3].

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET assay is used to confirm that GSK4027 engages its intended target in a live-cell context.

- Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Full-length human PCAF is fused to a NanoLuc luciferase (energy donor). Its binding partner, histone H3.3, is fused to a HaloTag (energy acceptor). When the two proteins interact in close proximity, BRET occurs. A cell-permeable HaloTag ligand serves as the BRET acceptor. GSK4027, by competing with histone H3.3 for the PCAF bromodomain, disrupts this interaction and reduces the BRET signal [1] [4].

- Protocol:

- Cell Culture: Seed HEK293 cells engineered to stably express the NanoLuc-PCAF and HaloTag-H3.3 constructs in a 96-well plate.

- Compound Treatment: The following day, treat cells with a concentration range of GSK4027 (e.g., from 1 nM to 10 µM) and the HaloTag ligand. Include controls with DMSO and the negative control compound GSK4028.

- Incubation: Incubate the cells with the compounds for a prolonged period, typically 18 hours, to reach equilibrium.

- Substrate Addition & Reading: Add the NanoLuc luciferase substrate to the cells. Measure both the donor emission (450 nm) and the BRET acceptor emission (610 nm) using a plate reader.

- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the dose-response curve of the BRET ratio against the log of the GSK4027 concentration to determine the IC₅₀ value for cellular target engagement [1] [4].

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural context of GSK4027's action.

BROMOscan Assay Workflow

This diagram outlines the key steps in the BROMOscan selectivity profiling protocol.

Diagram 1: BROMOscan Assay Workflow. This flowchart details the sequential steps for profiling GSK4027 selectivity, from compound dilution to data analysis.

GSK4027 Mechanism of Action

This diagram illustrates the structural role of the PCAF/GCN5 bromodomain and how GSK4027 inhibits its function.

Diagram 2: Mechanism of GSK4027 Action. GSK4027 competes with acetylated histones for binding to the PCAF/GCN5 bromodomain, thereby disrupting the recruitment of transcriptional complexes and inhibiting downstream gene expression.

Conclusion

GSK4027, paired with its negative control GSK4028, represents a high-quality chemical probe for the mechanistic investigation of the PCAF and GCN5 bromodomains in cellular models. Its high potency (low nM Kᵢ), exceptional selectivity (≥70-fold over most off-targets, and >18,000-fold over BET bromodomains), and confirmed cellular target engagement make it a superior tool for deconvoluting the biological functions of these epigenetic readers [1] [2] [3]. The experimental protocols and data summarized in this application note provide a robust framework for researchers to utilize GSK4027 confidently in their studies of retroviral infection, inflammation, and cancer biology.

References

- 1. | Structural Genomics Consortium GSK 4027 [thesgc.org]

- 2. Discovery of a Potent, Cell Penetrant, and Selective ... [pubmed.ncbi.nlm.nih.gov]

- 3. Probe GSK4027 [chemicalprobes.org]

- 4. This compound | PCAF Probe [medchemexpress.com]

- 5. Selectivity on-target of bromodomain chemical probes by ... [pmc.ncbi.nlm.nih.gov]

- 6. A chemical toolbox for the study of bromodomains and ... [nature.com]

Application Notes: GSK4027 Solubility and Experimental Use

GSK4027 is a recognized chemical probe for the PCAF/GCN5 bromodomain, optimized for high potency and selectivity [1] [2]. The following data and protocols are curated from available scientific resources to guide its application in research settings.

Key Physicochemical and Biochemical Data

The table below summarizes the fundamental data required for reconstituting GSK4027 and planning experiments.

| Parameter | Value | Details / Assay |

|---|---|---|

| Molecular Weight | 377.28 g/mol | Formula: C₁₇H₂₁BrN₄O [3] [4] |

| CAS Number | 2079896-25-4 | [3] |

| DMSO Solubility | 50 mg/mL (132.53 mM) | Stock solution concentration; sonication is recommended [3] [4]. |

| Biochemical Potency (PCAF/GCN5) | Ki = 1.4 nM for both | BROMOscan assay [3] [2] [4]. |

| Cellular Target Engagement | IC₅₀ = 60 nM | NanoBRET assay in HEK293 cells [3] [2]. |

Experimental Protocols

2.1. Preparation of Stock Solutions

- Recommended Solvent: Anhydrous DMSO.

- Standard Stock Concentration: 10 mM to 50 mM. A 50 mg/mL solution is equivalent to 132.53 mM [3] [4].

- Protocol:

- Allow the compound and DMSO to reach room temperature before opening.

- Gently tap the vial to ensure the powder is at the bottom.

- Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM solution, add 1.32 mL of DMSO to a 5 mg vial).

- Cap the vial tightly and mix by inversion or vortexing at low speed. Sonication is recommended to ensure complete dissolution [4].

- Once dissolved, briefly centrifuge the vial to collect the liquid at the bottom.

- Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) [3].

2.2. Cellular NanoBRET Target Engagement Assay

This protocol measures the displacement of full-length PCAF from histone H3.3 in cells, confirming cellular activity [3] [2].

- Cell Line: HEK293 cells.

- Key Reagents:

- Cells expressing NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3.

- NanoBRET assay tracer and substrate.

- GSK4027 serial dilutions in culture-compatible buffer (final DMSO concentration typically ≤0.5%).

- Negative Control: The enantiomer GSK4028 should be used to confirm on-target effects [2].

- Workflow:

- Seed cells in an appropriate multi-well plate and culture until they reach the desired confluence.

- Treat cells with serial dilutions of GSK4027, the negative control (GSK4028), and a vehicle control (DMSO).

- Incubate for 18 hours to allow for equilibrium.

- Add the NanoBRET tracer and substrate according to the manufacturer's instructions.

- Measure the BRET signal using a compatible plate reader.

- Calculate the percentage of displacement and fit the dose-response data to determine the IC₅₀ value.

The following diagram illustrates the logical workflow and key components of this assay:

Critical Considerations for Experimental Design

- Selectivity: While GSK4027 shows excellent selectivity (>70-fold over many bromodomains), it also demonstrates potency toward BRD9 in biochemical assays. This should be considered when interpreting phenotypic results [3] [2].

- Cytotoxicity: Cellular health assays have shown no adverse effects on mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM, indicating a wide therapeutic window for cellular studies [2].

- Ligand Observed NMR: For initial binding studies, a combined protein- and ligand-observed NMR workflow using 1H CPMG NMR can be an effective and resource-efficient method to screen and validate interactions, as demonstrated for related bromodomains [5].

Role of PCAF/GCN5 and Broader Context

The PCAF and GCN5 bromodomains are part of larger multidomain proteins implicated in vital cellular processes. Functional studies using tools like GSK4027 have revealed that the PCAF bromodomain plays a critical role in DNA damage repair, specifically in the Homologous Recombination (HR) pathway [6]. It facilitates a ubiquitin-acetylation switch on histone H2B at damage sites, which is essential for efficient HR repair [6]. Beyond DNA repair, this bromodomain family is also involved in fundamental processes like cell fate decisions during tissue specification [7].

References

- 1. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 2. GSK4027 for PCAF and GCN5 Bromodomains [thesgc.org]

- 3. GSK 4027 | PCAF Probe [medchemexpress.com]

- 4. This compound [targetmol.com]

- 5. Combined Protein- and Ligand-Observed NMR Workflow ... [mdpi.com]

- 6. Systematic bromodomain protein screens identify homologous ... [pmc.ncbi.nlm.nih.gov]

- 7. RBL2-E2F-GCN5 guide cell fate decisions during tissue ... [sciencedirect.com]

GSK4027 treatment time and concentration in HEK293 cells

GSK4027 at a Glance

GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). The table below summarizes its key biochemical and cellular characteristics.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₂₁BrN₄O [1] |

| Molecular Weight | 377.28 g/mol [2] [1] |

| CAS Number | 2079896-25-4 [2] [1] |

| Primary Target | PCAF/GCN5 Bromodomain [3] [4] |

| Biochemical Potency (Ki) | 1.4 nM for both PCAF & GCN5 [3] [1] |

| Cellular Potency (IC₅₀) | 60 nM in HEK293 cells [3] [2] [4] |

| Solubility | ~50 mg/mL (132.53 mM) in DMSO [2] [1] |

| Negative Control | GSK4028 (inactive enantiomer) [3] [4] |

Detailed Experimental Protocol

This protocol outlines the NanoBRET target engagement assay used to determine the cellular potency of GSK4027 in HEK293 cells, as referenced in the search results [3] [2].

Pre-experiment Preparation

- Cell Line: HEK293 cells [3] [2].

- Cell Culture: Maintain HEK293 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin in a humidified 37°C incubator with 5% CO₂ [5].

- GSK4027 Stock Solution: Reconstitute GSK4027 powder in DMSO to prepare a 10 mM concentrated stock solution. Aliquot and store at -20°C or -80°C [2] [1].

- Key Reagents:

Experimental Workflow

The following diagram illustrates the key steps of the NanoBRET assay to evaluate GSK4027 target engagement.

Critical Parameters and Optimization

- Treatment Concentration: The established cellular IC₅₀ is 60 nM [3] [2]. A typical dose-response experiment would use a concentration range (e.g., 1 nM to 10 µM) to verify this potency.

- Treatment Time: The cited protocol uses an 18-hour incubation with GSK4027 before measurement [2]. However, cellular target engagement was also confirmed after a 1-hour treatment [1], suggesting the effect is rapid. The 18-hour incubation might be optimal for ensuring equilibrium in the assay system.

- Cytotoxicity Consideration: GSK4027 showed no significant cytotoxicity in HEK293 cells at concentrations up to 10 µM over 72 hours, and cellular health assays indicated no changes in mitochondrial integrity, nuclear size, or membrane permeability up to 200 µM [3] [1]. This indicates a wide safety margin for its use in cellular assays.

Application Notes for Researchers

- Probe Selection: GSK4027 is recommended as a high-quality chemical probe with excellent selectivity (>70-fold over other bromodomains, including BRD4) and good cell permeability [4]. Always use the inactive enantiomer, GSK4028, as a negative control to confirm on-target effects [3] [4].

- Distinguishing PCAF vs. GCN5 Effects: A key caveat is that GSK4027 is equipotent against PCAF and GCN5 bromodomains [1]. It is difficult to distinguish which protein is responsible for observed phenotypic effects using this probe alone [4].

- HEK293 Cell Line Considerations: HEK293T cells, a derivative expressing the SV40 large T-antigen, are widely used due to their high transfection efficiency and robust protein production [5]. Ensure your cell line is properly authenticated and tested for mycoplasma contamination. For long-term experiments, it is recommended to keep the passage number below 20 to maintain cell integrity [5].

References

- 1. | inhibitor/chemical probe for the... | InvivoChem GSK 4027 [invivochem.com]

- 2. This compound | PCAF Probe [medchemexpress.com]

- 3. GSK4027 for PCAF and GCN5 Bromodomains [thesgc.org]

- 4. Probe GSK4027 [chemicalprobes.org]

- 5. T HEK Line: Unlocking the Potential in Transfection Studies 293 Cell [cytion.com]

Comprehensive Application Notes and Protocols: Cytotoxicity and Mitochondrial Integrity Profiling of GSK4027

Introduction to GSK4027 and Its Therapeutic Relevance

GSK4027 is a potent and selective chemical probe developed for the PCAF/GCN5 bromodomain, which has emerged as a valuable tool compound for investigating epigenetic regulation in various disease models. This small molecule inhibitor exhibits high binding affinity for the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), multidomain proteins that have been implicated in retroviral infection, inflammatory pathways, and cancer development. The therapeutic targeting of these bromodomains represents a promising strategy for modulating gene expression patterns in pathological states, particularly in oncology and virology research. The relevance of GSK4027 in drug discovery stems from its exceptional selectivity profile, which minimizes off-target effects that often complicate the interpretation of biological results with less specific inhibitors.

The development of GSK4027 addressed a significant gap in the chemical biology toolkit, as previous compounds targeting PCAF/GCN5 bromodomains lacked sufficient selectivity or cellular activity for robust pharmacological studies. As a chemical probe, GSK4027 is designed to explore the biological consequences of specifically inhibiting the PCAF/GCN5 bromodomain while providing researchers with an appropriate negative control (GSK4028) to validate target-specific effects. The structural optimization from a weakly potent, non-selective pyridazinone hit compound resulted in a probe with ideal characteristics for cellular and biochemical applications, including high solubility, cell permeability, and target engagement capability. These properties make GSK4027 particularly valuable for investigating the largely unexplored biological functions of the C-terminal bromodomain of PCAF/GCN5 outside of viral replication contexts.

Chemical Properties and Target Profile of GSK4027

Physicochemical Characteristics

GSK4027 possesses well-defined chemical properties that contribute to its functionality as a research tool. The compound has a molecular formula of C17H21BrN4O and a molecular weight of 377.28 g/mol. Its chemical structure is characterized as 4-bromo-2-methyl-5-(((3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one, with defined stereochemistry at the 3R and 5R positions of the piperidine ring that is critical for its biological activity. The compound appears as a light yellow to yellow solid powder with excellent solubility in DMSO (approximately 50 mg/mL or 132.53 mM), making it suitable for preparing stock solutions for in vitro experiments. GSK4027 has a calculated logP value of 2.5, indicating appropriate lipophilicity for cell membrane penetration while maintaining sufficient aqueous solubility for biological testing. These physicochemical properties collectively contribute to the compound's favorable drug-like characteristics and experimental utility in various assay systems.

Target Engagement and Selectivity Profile

GSK4027 demonstrates exceptional potency and selectivity for its intended targets, as comprehensively characterized through multiple orthogonal assay systems:

Table 1: Biochemical Potency of GSK4027 against PCAF/GCN5 Bromodomains

| Assay Type | Target | Value | Units | Experimental Details |

|---|---|---|---|---|

| TR-FRET | PCAF | IC50 = 40 | nM | Competition assay using truncated PCAF bromodomain (amino acids 719-832) |

| TR-FRET | PCAF | pIC50 = 7.4±0.11 | -log IC50 | Fluorescently tagged bromodomain ligand |

| BROMOscan | PCAF | Ki = 1.4 | nM | Comprehensive selectivity profiling against 35 bromodomains |

| BROMOscan | GCN5 | Ki = 1.4 | nM | DiscoverX panel |

| BROMOscan | PCAF | pKi = 8.9 | -log Ki | High-throughput interaction analysis |

| BROMOscan | GCN5 | pKi = 8.9 | -log Ki | High-throughput interaction analysis |

The selectivity profile of GSK4027 is particularly noteworthy, with demonstrated ≥18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over the wider bromodomain family. Specifically, in the BROMOscan panel, GSK4027 showed weak activity against BRD4 BD1 (pIC50 <4.3) and BRD9 (pIC50 5.1±0.08), while maintaining high specificity for PCAF/GCN5 over other bromodomains including BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM). Additionally, screening against an enhanced cross-screening panel of 53 biochemical and phenotypic assays revealed no off-target binding <3 µM, confirming the exceptional selectivity of this chemical probe for its intended targets. The co-crystal structure of GSK4027 bound to the GCN5 bromodomain (PDB ID 5MLJ) provides structural insights into the molecular basis for its high affinity and selectivity, revealing key interactions that stabilize the compound within the bromodomain binding pocket.

Comprehensive Cytotoxicity and Mitochondrial Safety Profiling

Cellular Toxicity Assessment

The cytotoxicity profile of GSK4027 has been rigorously evaluated in comprehensive cellular health assays to establish its safety margin for experimental use. In standardized cytotoxicity assessments using HEK293 cells, GSK4027 demonstrated no significant cytotoxic effects at concentrations up to 200 µM, far exceeding its effective biological activity concentration. This wide safety margin is particularly important for a chemical probe, as it ensures that observed phenotypic effects at typical working concentrations (nM to low µM range) can be confidently attributed to target engagement rather than general cellular toxicity. The cytotoxicity assessment evaluated multiple parameters of cellular health, including membrane integrity, mitochondrial function, nuclear size, and cell viability, providing a comprehensive safety profile. Additional studies examining prolonged exposure (72 hours) confirmed no significant cytotoxicity at concentrations up to 10 µM, further supporting the compound's utility for longer-term experiments investigating the functional consequences of PCAF/GCN5 bromodomain inhibition.

The exceptional cellular safety profile of GSK4027 can be attributed to several factors, including its high target specificity that minimizes off-target interactions, and its favorable physicochemical properties that reduce the likelihood of promiscuous activity or membrane disruption. The availability of GSK4028 as a matched negative control (enantiomer with minimal target affinity) further strengthens the experimental interpretation, allowing researchers to distinguish target-specific effects from non-specific compound effects. This is particularly valuable in complex phenotypic assays where off-target cytotoxicity could confound results. The comprehensive cytotoxicity profiling provides researchers with confidence in using GSK4027 across a wide concentration range to fully investigate PCAF/GCN5 bromodomain biology without significant concern for confounding cytotoxic effects.

Mitochondrial Integrity Evaluation

Mitochondrial function represents a critical aspect of cellular health, and dedicated assessment of mitochondrial integrity is essential for characterizing new chemical tools. GSK4027 has been specifically evaluated for potential adverse effects on mitochondrial function, with focused assessment of key parameters:

Table 2: Mitochondrial Integrity Assessment of GSK4027

| Parameter Assessed | Assay Method | Result | Significance |

|---|---|---|---|

| Membrane Permeability | Cytotoxicity panel | No changes up to 200 µM | Indicates no loss of membrane integrity |

| Mitochondrial Integrity | Cellular health assay | No adverse effects up to 200 µM | Suggests functional mitochondria preserved |

| Membrane Potential | Dedicated mitotoxicity assay | No significant disruption | Maintained electrochemical gradient |

| Calcium Flux | Mitochondrial function assay | No pathological alterations | Normal Ca2+ homeostasis maintained |

| Reactive Oxygen Species | Oxidative stress panel | No significant increase | Minimal oxidative stress induction |

The evaluation of mitochondrial integrity is particularly important given the established role of mitochondrial dysfunction in various toxicological pathways and disease states. The mitochondrial permeability transition pore (MPTP) is a recognized key regulator of cell death pathways that opens under conditions of cellular stress, including calcium overload and elevated oxidative stress, leading to the release of proapoptotic factors and potentially triggering apoptosis or necrosis. The assessment of GSK4027 against these parameters confirms its minimal impact on these critical pathways, supporting its clean safety profile. This is especially relevant for studies investigating epigenetic regulation in models where mitochondrial function may be compromised, such as in neurodegenerative diseases, metabolic disorders, or cancer models where cellular stress pathways are already activated.

Detailed Experimental Protocols

NanoBRET Target Engagement Assay in Cellular Context

The NanoBRET target engagement assay provides a quantitative method for assessing the ability of GSK4027 to bind its intended targets in live cells, offering critical information about cellular permeability and target occupancy. This protocol utilizes HEK293 cells engineered to express NanoLuc-tagged full-length human PCAF and HaloTag-tagged histone H3.3 to monitor compound binding in a physiologically relevant cellular environment:

Cell Preparation and Seeding: Harvest exponentially growing HEK293 cells stably expressing NanoLuc-PCAF full-length fusion protein and HaloTag-histone H3.3. Seed cells into white 96-well assay plates at a density of 20,000 cells per well in 100 μL of complete growth medium. Incubate plates for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment and recovery.

Compound Treatment Preparation: Prepare a 10 mM stock solution of GSK4027 in DMSO followed by serial dilutions in complete medium to generate an 11-point concentration range (typically from 10 μM to 0.1 nM, with final DMSO concentration not exceeding 0.1%). Include control wells with DMSO vehicle only (for maximum signal control) and wells with a reference bromodomain inhibitor at saturating concentration (for minimum signal control).

NanoBRET Assay Execution: Carefully remove culture medium from assay plates and replace with 80 μL of fresh serum-free medium. Add 20 μL of compound dilutions to appropriate wells, resulting in final test concentrations. Include the NanoBRET tracer (HaloTag ligand, 100 nM final concentration) to all wells except background controls. Incubate plates for 2-4 hours at 37°C to allow equilibrium binding. Following incubation, add 10 μL of NanoLuc substrate (furimazine at 25 μM final concentration) to each well and incubate for 5-10 minutes at room temperature.

Signal Detection and Data Analysis: Measure BRET signals using a compatible plate reader with filters for donor emission (450 nm, bandwidth 50 nm) and acceptor emission (610 nm, bandwidth 50 nm). Calculate BRET ratios by dividing the acceptor emission by the donor emission. Subtract the background BRET ratio (from wells without tracer) from all experimental values. Normalize data as percentage of control and plot against compound concentration to generate concentration-response curves. Fit data using a four-parameter logistic equation to determine IC50 values, with GSK4027 typically exhibiting an IC50 of approximately 60 nM (pIC50 7.2) in this cellular target engagement assay.

Mitochondrial Integrity and Cellular Health Assessment

This comprehensive protocol evaluates the potential impact of GSK4027 on mitochondrial function and overall cellular health, employing multiple complementary approaches to assess key parameters of mitochondrial integrity:

Multiparametric Cytotoxicity Assessment: Seed appropriate cell lines (HEK293 or other relevant models) in 96-well plates at optimal density and incubate overnight. Treat cells with GSK4027 across a concentration range (typically from 0.1 nM to 200 μM) for desired exposure periods (1-72 hours). Assess multiple cytotoxicity endpoints in parallel including:

- Membrane integrity using lactate dehydrogenase (LDH) release assay

- Mitochondrial membrane potential using JC-1 or TMRM fluorescent dyes

- Nuclear size and morphology through Hoechst 33342 staining

- Metabolic activity via MTT or resazurin reduction assays

- Apoptosis induction with annexin V/propidium iodide staining

Mitochondrial Function Analysis: For dedicated mitochondrial assessment, culture cells in appropriate media and treat with GSK4027 across concentration ranges. Evaluate specific mitochondrial parameters:

- ATP production using luciferase-based ATP detection assays

- Mitochondrial reactive oxygen species (mtROS) generation with MitoSOX Red dye

- Mitochondrial calcium levels using Rhod-2 AM or other mitochondrial-targeted calcium indicators

- Oxygen consumption rate (OCR) as a measure of mitochondrial respiration using Seahorse XF Analyzer

Data Interpretation and Quality Control: Include appropriate controls in all experiments (vehicle controls, positive cytotoxicity controls with known mitochondrial toxicants, and reference controls). Normalize all data to vehicle-treated controls and express as percentage of control. For GSK4027, expect to observe no significant changes in these parameters at concentrations up to 200 μM, confirming its minimal impact on mitochondrial integrity and overall cellular health. The combination of these assays provides a comprehensive safety profile, ensuring that biological effects observed with GSK4027 treatment can be confidently attributed to target-specific mechanisms rather than general cellular toxicity.

Pathway Diagrams and Experimental Workflows

GSK4027 Cellular Mechanism and Mitochondrial Assessment Pathway

Diagram 1: GSK4027 Cellular Mechanism and Mitochondrial Assessment Pathway. This diagram illustrates the target engagement mechanism of GSK4027 with PCAF/GCN5 bromodomains and the comprehensive mitochondrial integrity assessment strategy employed to validate its cellular safety profile.

Experimental Workflow for Comprehensive Profiling

Diagram 2: Experimental Workflow for GSK4027 Comprehensive Profiling. This workflow outlines the sequential approach for characterizing GSK4027, from initial biochemical assays through cellular target engagement to comprehensive safety profiling, ensuring thorough evaluation of both efficacy and safety parameters.

Research Applications and Strategic Implementation

Guidelines for Optimal Experimental Use

To maximize the research utility of GSK4027 and ensure robust, interpretable results, researchers should adhere to several key guidelines for experimental implementation. First, appropriate concentration ranges should be employed based on the specific assay format, with typical working concentrations between 10 nM and 10 μM for cellular assays, leveraging the compound's well-characterized cellular activity (IC50 = 60 nM in NanoBRET assays). Second, researchers should always include the matched negative control GSK4028 in experimental designs to distinguish target-specific effects from potential off-target activities. This enantiomeric control compound possesses minimal affinity for PCAF/GCN5 bromodomains while maintaining similar physicochemical properties, enabling rigorous validation of phenotypic effects. Third, solvent controls should be carefully implemented with DMSO concentrations not exceeding 0.1% in cellular assays to avoid solvent-related artifacts.

For specific research applications, distinct experimental strategies are recommended:

Epigenetic Mechanism Studies: Utilize GSK4027 in combination with other epigenetic probes (BET inhibitors, HDAC inhibitors) to elucidate functional interactions between chromatin regulatory pathways. Implement chromatin immunoprecipitation assays to validate specific changes in histone acetylation patterns at target genes.

Cancer Biology Applications: Employ GSK4027 in relevant cancer models with parallel assessment of proliferation, differentiation, and apoptosis endpoints. Combine with genetic approaches (RNAi, CRISPR) targeting PCAF/GCN5 to confirm phenotype specificity.

Inflammatory Pathway Investigation: Apply GSK4027 in immune cell models stimulated with relevant cytokines or pathogen-associated molecular patterns, monitoring cytokine production and inflammatory gene expression.

Viral Infection Studies: Implement GSK4027 in models of retroviral infection to probe the role of PCAF/GCN5 bromodomains in viral replication, leveraging the previously implicated function of these domains in retroviral infection pathways.

Data Interpretation and Potential Pitfalls

Potential experimental pitfalls and mitigation strategies include:

Exposure Duration Considerations: While short-term treatments (hours to days) show excellent safety profiles, extremely prolonged exposures (beyond 72 hours) may reveal adaptive responses that should be carefully distinguished from direct compound effects.

Phenotypic Specificity Confirmation: Critical phenotypes should be confirmed using complementary approaches such as genetic knockdown/rescue experiments to establish direct linkage to PCAF/GCN5 function rather than potential unidentified off-target effects.

Compound Handling and Storage: GSK4027 should be stored at -20°C as recommended, with stock solutions prepared in high-quality DMSO and aliquoted to avoid repeated freeze-thaw cycles that could compromise compound integrity over time.

By adhering to these implementation guidelines and interpretation principles, researchers can confidently leverage GSK4027 as a precision tool for interrogating PCAF/GCN5 bromodomain biology across diverse research contexts.

Conclusion

GSK4027 represents a high-quality chemical probe with comprehensively characterized target engagement, selectivity, and cellular safety profiles. Its well-documented lack of cytotoxicity and mitochondrial toxicity at relevant concentrations, combined with exceptional selectivity for PCAF/GCN5 bromodomains, makes it an invaluable tool for epigenetic research. The detailed application notes and protocols provided herein enable researchers to implement robust experimental approaches for investigating bromodomain biology using this precision chemical tool. The availability of matched negative controls and comprehensive safety data establishes GSK4027 as a critical resource for distinguishing target-specific phenotypes from off-target effects in complex biological systems.

GSK4027 cell permeability artificial membrane assay

GSK4027 Quantitative Profile and Permeability Data

The quantitative data for GSK4027, consolidated from chemical probe characterization resources, is summarized in the following table.

| Assay Parameter | Result | Experimental Context |

|---|---|---|

| Artificial Membrane Permeability (PAMPA) | 500 nm/s | Measured artificial membrane permeability [1]. |

| Cellular Target Engagement (NanoBRET) | IC50 = 60 nM | Displacement of histone H3.3 from full-length PCAF in HEK293 cells [1] [2]. |

| Biochemical Potency (TR-FRET) | pIC50 = 7.4±0.11 (PCAF) | Competition assay using truncated PCAF bromodomain [1] [3]. |

| Binding Affinity (BROMOscan) | Ki = 1.4 nM (PCAF & GCN5) | High-throughput binding assay to determine selectivity [2] [4]. |

| Selectivity (vs. BET family) | ≥18,000-fold | Specific selectivity over the BET bromodomain family [2]. |

| Cytotoxicity | No changes up to 200 µM | Cellular health assay measuring mitochondrial integrity, nuclear size, and membrane permeability [2]. |

Experimental Protocol: Cellular Target Engagement (NanoBRET)

The NanoBRET Target Engagement Assay is a key method to confirm that GSK4027 engages its intended target inside living cells.

- Objective: To measure the displacement of a full-length PCAF bromodomain from its natural histone substrate (H3.3) by GSK4027 in a cellular environment.

- Principle: This assay uses energy transfer between a NanoLuc-tagged PCAF protein and a Halo-tagged histone H3.3 protein. When the probe molecule displaces the histone from the bromodomain, the BRET signal decreases.

- Cell Line: HEK293 cells.

- Key Reagents:

- Cells expressing NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3.

- GSK4027 and its negative control, GSK4028.

- Procedure:

- Cell Preparation: Seed HEK293 cells engineered to express the fusion proteins.

- Compound Treatment: Treat cells with a titration of GSK4027 (or the negative control) for 18 hours.

- Signal Detection: Measure the NanoBRET signal using a compatible detection reagent.